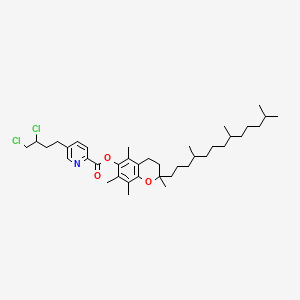

Terbutaline 1-sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

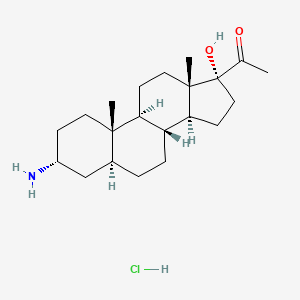

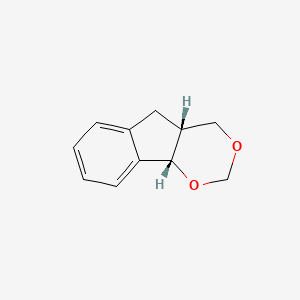

Terbutaline 1-sulfate is a selective beta-2 adrenergic agonist used primarily as a bronchodilator. It is commonly used in the treatment of asthma, bronchitis, emphysema, and other conditions involving bronchospasm. The compound is also employed as a tocolytic agent to delay preterm labor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

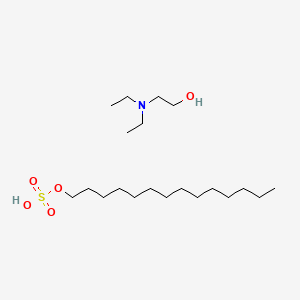

The synthesis of Terbutaline 1-sulfate involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form an intermediate, which is then reduced using sodium borohydride. The resulting compound is further reacted with sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves complexation treatment using ethylenediaminetetraacetic acid disodium salt solution. The preparation tank is flushed with water for injection until a specific pH and resistivity are achieved. Nitrogen is introduced during the preparation to control dissolved oxygen levels, ensuring the stability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Terbutaline 1-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of Terbutaline, such as N-tert-Butyl-N-[2-(3,5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide .

Applications De Recherche Scientifique

Terbutaline 1-sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of beta-2 agonists.

Biology: Employed in studies investigating the effects of beta-2 adrenergic agonists on cellular processes.

Medicine: Widely used in clinical trials for asthma and preterm labor management.

Industry: Utilized in the formulation of inhalers and other respiratory medications.

Mécanisme D'action

Terbutaline 1-sulfate exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cAMP), resulting in the relaxation of bronchial and uterine smooth muscles. The compound also inhibits the release of mediators of immediate hypersensitivity from mast cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salbutamol: Another beta-2 adrenergic agonist used as a bronchodilator.

Formoterol: A long-acting beta-2 agonist used in the management of asthma and COPD.

Clenbuterol: A beta-2 agonist with applications in both human and veterinary medicine.

Uniqueness

Terbutaline 1-sulfate is unique due to its rapid onset of action and relatively short half-life, making it suitable for acute management of bronchospasm and preterm labor. Unlike some other beta-2 agonists, it is available in multiple forms, including tablets, injections, and inhalers .

Propriétés

Numéro CAS |

1273567-75-1 |

|---|---|

Formule moléculaire |

C12H19NO6S |

Poids moléculaire |

305.35 g/mol |

Nom IUPAC |

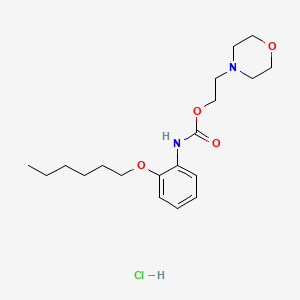

[2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethyl] hydrogen sulfate |

InChI |

InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(19-20(16,17)18)8-4-9(14)6-10(15)5-8/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) |

Clé InChI |

CFUSMTBQBWPGOZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.